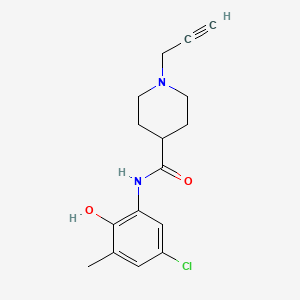
N-(5-chloro-2-hydroxy-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-hydroxy-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, also known as CPP-115, is a compound that has been studied for its potential use in treating various neurological disorders. CPP-115 is a derivative of vigabatrin, a medication used to treat epilepsy, and it has been shown to have similar effects on the brain.
Mécanisme D'action
N-(5-chloro-2-hydroxy-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide works by inhibiting the enzyme GABA aminotransferase (GABA-AT), which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-(5-chloro-2-hydroxy-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can increase levels of GABA in the brain, which can help to reduce seizures and other symptoms of neurological disorders.
Biochemical and Physiological Effects:
In addition to its effects on GABA levels in the brain, N-(5-chloro-2-hydroxy-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to have other biochemical and physiological effects. For example, N-(5-chloro-2-hydroxy-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to increase levels of the neurotransmitter dopamine in the brain, which can help to reduce symptoms of depression and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-chloro-2-hydroxy-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide in lab experiments is that it has been well-studied and has a well-understood mechanism of action. Additionally, N-(5-chloro-2-hydroxy-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to be effective in reducing symptoms of neurological disorders in preclinical studies.
One limitation of using N-(5-chloro-2-hydroxy-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide in lab experiments is that it has not yet been approved for human use, so its safety and efficacy in humans are not yet fully understood. Additionally, N-(5-chloro-2-hydroxy-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide may have side effects or interactions with other medications that need to be carefully studied.
Orientations Futures
There are several potential future directions for research on N-(5-chloro-2-hydroxy-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. One area of interest is in developing new medications based on N-(5-chloro-2-hydroxy-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide that can be used to treat neurological disorders. Additionally, further research is needed to fully understand the safety and efficacy of N-(5-chloro-2-hydroxy-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide in humans, and to identify any potential side effects or interactions with other medications. Finally, more research is needed to fully understand the mechanisms of action of N-(5-chloro-2-hydroxy-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide and how it affects the brain.
Méthodes De Synthèse
N-(5-chloro-2-hydroxy-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can be synthesized through a multistep process, starting with the reaction of 5-chloro-2-hydroxy-3-methylbenzoic acid with propargyl bromide to form the propargyl ester. The propargyl ester is then reacted with piperidine-4-carboxamide to form N-(5-chloro-2-hydroxy-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide.
Applications De Recherche Scientifique
N-(5-chloro-2-hydroxy-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been studied for its potential use in treating a variety of neurological disorders, including epilepsy, addiction, and depression. In preclinical studies, N-(5-chloro-2-hydroxy-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to increase levels of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain, which can help to reduce seizures and other symptoms of neurological disorders.
Propriétés
IUPAC Name |
N-(5-chloro-2-hydroxy-3-methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c1-3-6-19-7-4-12(5-8-19)16(21)18-14-10-13(17)9-11(2)15(14)20/h1,9-10,12,20H,4-8H2,2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFURLVLFWNRILB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)NC(=O)C2CCN(CC2)CC#C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


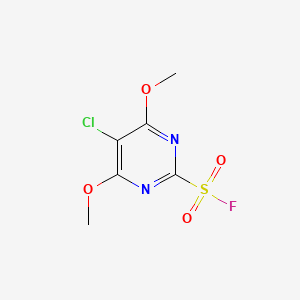
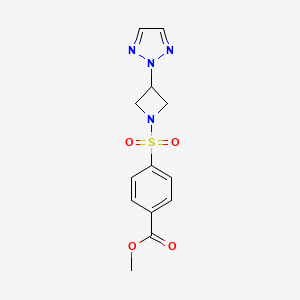
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2649584.png)
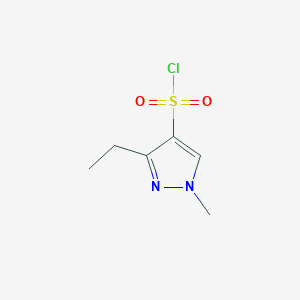
![1',3'-Dihydrospiro{cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-6'-ylmethanamine hydrochloride](/img/structure/B2649589.png)
![2-(3,4-dimethoxyphenyl)-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide](/img/structure/B2649590.png)
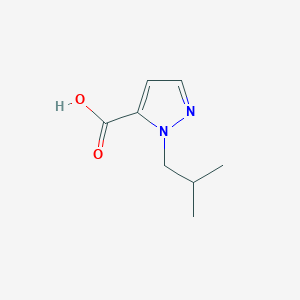
![Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2649592.png)

![(3R,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(oxan-4-yl)pyrrolidine-3-carboxylic acid](/img/structure/B2649595.png)
![3-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzimidazole-4-carboxylic acid](/img/structure/B2649596.png)
![N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2649598.png)
![4-Phenyl-1-oxaspiro[2.3]hexane](/img/structure/B2649601.png)